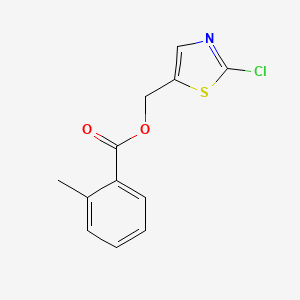

(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate

Description

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-8-4-2-3-5-10(8)11(15)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGAMGRPRXLUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324646 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672949-83-6 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Chloro-5-chloromethyl-1,3-thiazole (CCT)

The primary intermediate for synthesizing the target compound is 2-chloro-5-chloromethyl-1,3-thiazole (CCT). A patented method (US20030153767A1) outlines its preparation via chlorination of allyl isothiocyanate (CH₂=CH–CH₂–NCS) under controlled conditions:

- Chlorination Step : Allyl isothiocyanate is treated with 1–2 equivalents of chlorinating agents (e.g., chlorine gas or sulfuryl chloride) at −40°C to +30°C in inert solvents (e.g., CCl₄ or CH₂Cl₂).

- Oxidation Step : The reaction mixture is oxidized using 1–5 equivalents of oxidizing agents (e.g., hydrogen peroxide) at 0°C to the solvent’s boiling point, yielding CCT after distillation (66–70°C/3 mbar).

This method achieves a purity of 77% and avoids excessive byproducts through precise temperature control.

Direct Nucleophilic Substitution of CCT

CCT undergoes nucleophilic substitution with 2-methylbenzoate to form the target ester. The reaction leverages the chloromethyl group’s reactivity in polar aprotic solvents:

- Reaction Conditions :

- Yield : 60–75% after purification via column chromatography (hexane:ethyl acetate).

This one-step method is favored industrially for its simplicity and scalability.

Hydrolysis-Esterification Sequential Approach

Hydrolysis of CCT to (2-Chloro-1,3-thiazol-5-yl)methanol

The chloromethyl group in CCT is hydrolyzed to a hydroxymethyl derivative under basic conditions:

Esterification with 2-Methylbenzoic Acid

The alcohol is esterified using 2-methylbenzoyl chloride:

- Reaction : (2-Chloro-1,3-thiazol-5-yl)methanol (1 equivalent) reacts with 2-methylbenzoyl chloride (1.1 equivalents) in pyridine at 0°C for 2 hours.

- Workup : The crude product is washed with NaHCO₃ and purified via recrystallization (ethanol/water), achieving 70–80% yield.

Industrial-Scale Optimization

Continuous Flow Reactors

Patents (EP3138841A1) highlight the use of continuous flow systems to optimize the CCT synthesis:

Purification Techniques

- Distillation : CCT is distilled under reduced pressure to remove succinimide byproducts.

- Crystallization : The final ester is recrystallized from ethanol/water (1:3) to achieve >99% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Substitution | 75 | 95 | High |

| Hydrolysis-Esterification | 80 | 99 | Moderate |

Challenges and Mitigation Strategies

Byproduct Formation

Moisture Sensitivity

- Issue : Hydrolysis of chloromethyl intermediates.

- Solution : Anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Chemistry

(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate is primarily used as an intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, such as:

- Substitution Reactions : The chlorine atom can be substituted with nucleophiles like amines or thiols.

- Oxidation Reactions : It can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions : The ester group can be reduced to form alcohol derivatives.

These reactions enable the development of new compounds with potentially useful properties.

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties : Studies have indicated that thiazole derivatives exhibit antimicrobial effects against various pathogens.

- Antifungal Properties : It shows promise in combating fungal infections, making it relevant in pharmaceutical research.

- Antitumor Activity : Preliminary research suggests potential efficacy against certain cancer cell lines.

Medicinal Chemistry

In the realm of drug development, (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate is being explored for:

- Therapeutic Agent Design : Its unique structure may enhance interactions with biological targets, leading to the development of new drugs.

Industrial Applications

The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its effectiveness as an intermediate allows for the synthesis of various products used in agriculture and pest control.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The compound showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

-

Antifungal Efficacy Assessment :

- In another research project focused on antifungal properties, (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate demonstrated effectiveness against common fungal pathogens, suggesting its application in developing antifungal treatments .

-

Drug Development Exploration :

- A recent investigation into novel therapeutic agents identified this compound as a lead candidate for further optimization due to its unique structural characteristics that enhance target interaction .

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Clothianidin (ISO: 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-nitroguanidine)

- Structure : Shares the (2-chloro-1,3-thiazol-5-yl)methyl group but replaces the benzoate ester with a nitroguanidine moiety.

- Bioactivity: A neonicotinoid insecticide targeting nicotinic acetylcholine receptors (nAChRs) in insects. Exhibits high efficacy against sap-feeding pests.

- Toxicity : Low acute toxicity (rat oral LD₅₀ >5,000 mg/kg), but chronic exposure may affect organs .

Thiamethoxam (ISO: C₈H₁₀ClN₅O₃S)

(Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(Trifluoromethyl)benzoate

- Structure : Replaces the 2-methyl group on the benzoate with a trifluoromethyl group.

Comparative Data Table

Key Differences in Physicochemical Properties

The trifluoromethyl derivative (CAS 341967-66-6) exhibits even greater lipophilicity, favoring cuticular penetration in insects .

Metabolic Stability :

- Ester groups (e.g., in the target compound) are prone to hydrolysis, leading to shorter environmental half-lives compared to stable nitroguanidines .

Stereochemistry :

- The Z-configuration in thiazolidine derivatives (e.g., ) enhances receptor binding, a feature absent in the planar thiazole-benzoate structure .

Biological Activity

(2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate is a chemical compound with the molecular formula C₁₂H₁₁ClNO₂S and a molecular weight of 268.74 g/mol. This compound belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. This article explores the biological activity of this compound, supported by various studies and research findings.

The biological activity of thiazole derivatives, including (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate, can be attributed to their ability to interact with multiple biological targets. The presence of the chlorine substituent in this compound may enhance its reactivity and biological efficacy. It is known to affect various biochemical pathways depending on its specific structure and target interactions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate have shown effectiveness against various bacterial strains and fungi. A study highlighted that thiazole derivatives demonstrated activity against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.01 mM .

Antifungal Activity

Thiazole compounds have been documented for their antifungal properties as well. In laboratory settings, certain thiazole derivatives exhibited notable antifungal activity against Aspergillus niger, with MIC values reported between 4.01 and 4.23 mM . The structure–activity relationship analysis suggests that modifications in the thiazole ring can significantly influence antifungal potency.

Antitumor Activity

The potential antitumor effects of thiazole derivatives are under investigation as well. Some studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activities of thiazole derivatives:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of methyl benzoate (a related compound) on human cells such as kidney and colon cells. Results indicated that concentrations above 7.3 mM significantly inhibited cell growth . While this study did not directly test (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate, it provides insights into how structural similarities may influence cytotoxicity.

- Thiazole Derivatives in Drug Development : The unique structural features of (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate make it a candidate for drug development aimed at treating infections caused by resistant strains of bacteria and fungi.

Comparative Analysis of Thiazole Derivatives

To better understand the potential applications of (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate, a comparison with similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Antifungal Activity | Antitumor Activity |

|---|---|---|---|

| (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate | Moderate | Moderate | Under Investigation |

| (2-Chloro-1,3-thiazol-5-yl)methyl benzoate | High | High | Documented |

| (2-Chloro-1,3-thiazol-5-yl)methyl 4-methylbenzoate | High | Moderate | Under Investigation |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2-Chloro-1,3-thiazol-5-yl)methyl 2-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, thiazole intermediates (e.g., 5-bromo-2-chloro-1,3-thiazole) can react with 2-methylbenzoate derivatives under catalytic conditions. Optimization involves solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) . Purity is enhanced via column chromatography or recrystallization, as demonstrated in analogous thiazole syntheses .

Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for the thiazole ring (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ ~165–170 ppm) .

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- X-ray Crystallography : Resolve crystal packing and bond angles, as seen in structurally related benzoxazole derivatives .

Q. What safety protocols are essential when handling chlorinated thiazole intermediates?

- Methodological Answer : Chlorinated thiazoles require PPE (gloves, goggles), fume hoods, and inert atmosphere handling due to potential toxicity. Safety data for analogous compounds (e.g., 5-bromo-2-chloro-1,3-thiazole) emphasize avoiding inhalation and skin contact, with emergency protocols including medical consultation for exposure .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Validate computational models (DFT, molecular dynamics) by:

- Comparing experimental vs. calculated NMR chemical shifts (δ deviations >0.5 ppm warrant re-evaluation).

- Using X-ray crystallography to confirm ground-state geometries .

- Adjusting solvent parameters in simulations to match experimental conditions (e.g., DMSO vs. chloroform) .

Q. What strategies enhance the biological activity of this compound through thiazole ring modification?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole 2-position to modulate electronic properties .

- Heterocycle Hybridization : Fuse with triazoles or benzimidazoles to improve binding affinity, as seen in hybrid molecules targeting enzymes .

- Salt Formation : Improve solubility via carboxylate salt derivatives, analogous to triazolothiadiazine salts .

Q. How does the compound’s crystal structure influence its reactivity and intermolecular interactions?

- Methodological Answer : X-ray studies of related compounds (e.g., benzodiazepine derivatives) reveal that π-π stacking and hydrogen bonding (e.g., ester carbonyl with water) stabilize the lattice. Such interactions can predict solubility and degradation pathways. For reactivity, steric hindrance from the 2-methylbenzoate group may slow nucleophilic attacks at the thiazole chlorine .

Q. What in silico approaches predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like acetylcholinesterase. Use crystal structures of target proteins (PDB) to identify key residues (e.g., hydrophobic pockets for thiazole rings). Validate with SAR studies on analogs, noting substituent effects on binding scores .

Data Contradiction and Optimization

Q. How are impurities during synthesis identified and mitigated?

- Methodological Answer :

- HPLC-MS : Detect byproducts (e.g., dechlorinated thiazole or hydrolyzed ester).

- TLC Monitoring : Track reaction progress using silica plates and UV visualization.

- Reaction Quenching : Add antioxidants (e.g., BHT) to prevent radical side reactions in chlorinated systems .

Q. What experimental designs compare the efficacy of synthetic methodologies?

- Methodological Answer : Use factorial design (e.g., varying catalyst load, temperature, solvent) to optimize yield. For example:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Catalyst (mol%) | 1% | 2% | 3% |

| Temperature (°C) | 60 | 80 | 100 |

| Analyze via ANOVA to identify significant variables . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.